N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402924
InChI: InChI=1S/C5H7F2N3O/c1-3-9-5(11-10-3)8-2-4(6)7/h4H,2H2,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C5H7F2N3O
Molecular Weight: 163.13 g/mol

N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine

CAS No.:

Cat. No.: VC20402924

Molecular Formula: C5H7F2N3O

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine -

Specification

Molecular Formula C5H7F2N3O
Molecular Weight 163.13 g/mol
IUPAC Name N-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine
Standard InChI InChI=1S/C5H7F2N3O/c1-3-9-5(11-10-3)8-2-4(6)7/h4H,2H2,1H3,(H,8,9,10)
Standard InChI Key PMUZJWOKYPWCBJ-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=N1)NCC(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a five-membered 1,2,4-oxadiazole ring, a heterocycle containing two nitrogen atoms and one oxygen atom. The 3-position is substituted with a methyl group (-CH₃), while the 5-position is functionalized with a 2,2-difluoroethylamine group (-NH-CH₂-CF₂) . The difluoroethyl group enhances lipophilicity and metabolic stability, common strategies in fluorinated drug design.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-(2,2-difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine
CAS Number1690903-54-8
Molecular FormulaC₅H₇F₂N₃O
Molecular Weight163.13 g/mol
XLogP3-AA1.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s calculated partition coefficient (LogP) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its planar oxadiazole ring may facilitate π-π interactions with aromatic residues in biological targets, a feature exploited in kinase inhibitors .

ReagentRole
3-Methyl-1,2,4-oxadiazole-5-carbonitrileNitrile precursor
Hydroxylamine hydrochlorideAmidoxime formation
2,2-Difluoroethyl triflateDifluoroethylating agent
TriethylamineBase catalyst

Yield optimization would require careful control of stoichiometry, temperature (likely 60–80°C), and reaction time (12–24 hours) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.

Biological Activity and Mechanistic Insights

Oxadiazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with esters and amides. N-(2,2-Difluoroethyl)-3-methyl-1,2,4-oxadiazol-5-amine shares structural motifs with compounds exhibiting:

  • Antimicrobial Activity: Fluoroalkyl groups disrupt bacterial cell membranes via hydrophobic interactions.

  • Anticancer Potential: Oxadiazoles inhibit topoisomerases and protein kinases involved in tumor proliferation .

  • Anti-inflammatory Effects: Modulation of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) pathways.

Though direct evidence for this compound’s efficacy is lacking, molecular docking studies predict strong binding affinity (Kd ≈ 10–100 nM) for targets like EGFR kinase, owing to hydrogen bonding with the oxadiazole oxygen and fluorine-mediated hydrophobic contacts .

Research Challenges and Availability

The compound’s discontinuation by major suppliers (e.g., CymitQuimica, VulcanChem) poses significant hurdles . Table 3 summarizes availability status:

Table 3: Commercial Availability Overview

SupplierStatusQuantity Offered
VulcanChemDiscontinuedN/A
CymitQuimicaDiscontinued5 mg, 50 mg
AmbeedNot listedN/A

Potential alternatives include custom synthesis via contract research organizations (CROs) or structural analogs like 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-amine (CAS 1691766-29-6) .

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